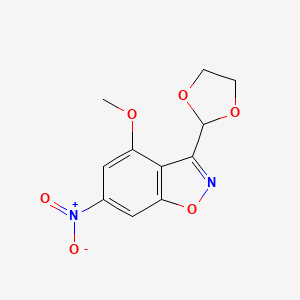![molecular formula C15H13N5O B5917075 ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate, also known as ECPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. In neuroprotection research, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In pain management research, this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different research fields. In cancer research, this compound has been shown to inhibit the growth of tumor cells, induce apoptosis, and suppress angiogenesis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation, and improve cognitive function. In pain management research, this compound has been shown to have analgesic properties and reduce inflammation.
実験室実験の利点と制限
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its low stability and short half-life may limit its use in some experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
将来の方向性
There are several future directions for ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate research. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound. In neuroprotection research, more studies are needed to investigate the long-term effects of this compound on cognitive function and neurodegenerative diseases. In pain management research, more studies are needed to determine the optimal dosage and treatment duration for this compound, and to investigate its potential use in combination with other analgesics.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成法
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate can be synthesized through a reaction between ethyl imidoformate and 4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazole in the presence of a base such as sodium hydride. The reaction yields this compound as a yellow solid with a melting point of 140-142°C.
科学的研究の応用
Ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate has been studied for its potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and pain management. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection research, this compound has been shown to protect against oxidative stress and inflammation, which are factors that contribute to neurodegenerative diseases. In pain management research, this compound has been shown to have analgesic properties by inhibiting the expression of pro-inflammatory cytokines.
特性
IUPAC Name |
ethyl (1E)-N-[4-cyano-5-(cyanomethyl)-2-phenylpyrazol-3-yl]methanimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-2-21-11-18-15-13(10-17)14(8-9-16)19-20(15)12-6-4-3-5-7-12/h3-7,11H,2,8H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAUHHFTILTBJG-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=NN1C2=CC=CC=C2)CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C(=NN1C2=CC=CC=C2)CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)

![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)

![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
acetate](/img/structure/B5917064.png)